molecular formula C20H26FN5O2 B2826364 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 2034259-24-8

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2826364
CAS No.: 2034259-24-8
M. Wt: 387.459
InChI Key: KIPKDLYUAHKLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a fluoropyrimidine moiety, a piperidine ring, and a methoxyphenethyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 5-fluoropyrimidine with a suitable piperidine derivative under controlled conditions.

    Coupling Reaction: The piperidine intermediate is then coupled with a methoxyphenethyl isocyanate to form the final urea compound. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may yield reduced forms of the compound.

    Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Pharmacology: It may be used in pharmacological studies to investigate its effects on biological systems, including its binding affinity to various receptors.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The fluoropyrimidine moiety may play a crucial role in binding to specific sites, while the piperidine and methoxyphenethyl groups contribute to the overall binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(4-hydroxyphenethyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.

    1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(4-chlorophenethyl)urea: Contains a chlorophenethyl group instead of a methoxyphenethyl group.

Uniqueness

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea is unique due to the presence of the methoxyphenethyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired effects or properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN5O2/c1-28-18-4-2-15(3-5-18)6-9-22-20(27)25-12-16-7-10-26(11-8-16)19-23-13-17(21)14-24-19/h2-5,13-14,16H,6-12H2,1H3,(H2,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPKDLYUAHKLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.